molecular formula C22H18N4O4S B2907790 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one CAS No. 1115915-24-6

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2907790
CAS No.: 1115915-24-6
M. Wt: 434.47
InChI Key: ZEWRXCAEISDDEW-UHFFFAOYSA-N
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Description

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is a synthetic compound that belongs to the class of benzotriazole derivatives This compound is characterized by the presence of a cyclooctyl group, a fluorobenzyl group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sodium nitrite, under acidic conditions.

    Introduction of Cyclooctyl Group: The cyclooctyl group can be introduced via nucleophilic substitution reactions using cyclooctyl halides.

    Attachment of Fluorobenzyl Group: The fluorobenzyl group can be attached through a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a suitable catalyst.

    Formation of Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity. The cyclooctyl group can influence the compound’s solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
  • N-cyclohexyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide

Uniqueness

6-(2H-1,3-benzodioxol-5-yl)-2-(2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzotriazole moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S/c1-31-16-5-2-14(3-6-16)22-23-20(30-25-22)10-11-26-21(27)9-7-17(24-26)15-4-8-18-19(12-15)29-13-28-18/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWRXCAEISDDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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